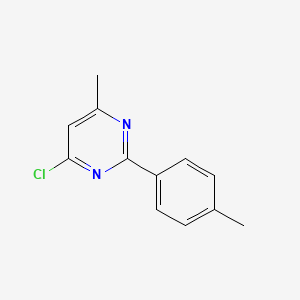

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine

Description

A summary of key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁ClN₂ | |

| Molecular Weight | 218.68 g/mol | |

| CAS Number | 79382-77-7 | |

| SMILES | CC1=CC=C(C2=NC(C)=CC(Cl)=N2)C=C1 | |

| LogP | 3.41 |

Synonyms include 4-chloro-6-methyl-2-p-tolylpyrimidine and 4-chloro-2-(4-methylphenyl)-6-methylpyrimidine .

Historical Development and Discovery

The synthesis of this compound aligns with established methods for halogenated pyrimidines, which often involve nucleophilic aromatic substitution or condensation reactions. For example, analogous compounds, such as 4-chloro-6-methoxy-2-(methylthio)pyrimidine, have been synthesized using phosphorus oxychloride (POCl₃) as a chlorinating agent.

While the exact timeline of this compound’s discovery remains undocumented in public literature, its structural analogs emerged prominently in the early 2000s as intermediates in drug discovery. For instance, patent CN102161660A (2010) describes methods for preparing pyrimidine-thiazole hybrids, highlighting the role of chloropyrimidines in constructing bioactive molecules. Similarly, derivatives like 4-chloro-6-(4-methylphenyl)thieno[2,3-d]pyrimidine were synthesized in 2023 as potential enzyme inhibitors, underscoring the enduring relevance of this scaffold.

Significance in Heterocyclic Chemistry

Pyrimidines are a cornerstone of heterocyclic chemistry due to their prevalence in nucleic acids and bioactive molecules. The substitution pattern of this compound enhances its utility in several domains:

Pharmaceutical Intermediates :

Catalysis and Materials Science :

Agrochemical Development :

A notable application is its role in synthesizing 2-(6-chloro-2-methylpyrimidin-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide , a compound investigated for its therapeutic potential.

Properties

IUPAC Name |

4-chloro-6-methyl-2-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVJAFILTNGLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via 4-Hydroxy Intermediate

The most widely reported method involves cyclocondensation of 3-(4-methylphenyl)propane-1,3-dione with acetamidine hydrochloride, followed by chlorination.

Step 1: Formation of 4-Hydroxy-6-methyl-2-(4-methylphenyl)pyrimidine

- Reagents : 3-(4-Methylphenyl)propane-1,3-dione (1.0 eq), acetamidine hydrochloride (1.2 eq), potassium hydroxide (2.5 eq), methanol (solvent).

- Conditions : Reflux at 65°C for 6–8 hours.

- Yield : 74–82% after recrystallization in ethanol.

Step 2: Chlorination with POCl₃

- Reagents : 4-Hydroxy intermediate (1.0 eq), POCl₃ (5.0 eq), triethylamine (3.0 eq).

- Conditions : Reflux at 110°C for 12 hours.

- Yield : 68–73% after neutralization and silica gel chromatography.

Mechanistic Insight : The reaction proceeds via SN(AE) pathway, where POCl₃ acts as both chlorinating agent and Lewis acid, facilitating ring activation.

One-Pot Microwave-Assisted Synthesis

Optimized Protocol for Reduced Reaction Time

Microwave irradiation significantly accelerates cyclocondensation, achieving completion in 15–45 minutes.

Procedure :

- Reagents : Ethyl acetoacetate (1.0 eq), 4-methylbenzamidine hydrochloride (1.1 eq), POCl₃ (4.0 eq).

- Conditions : Microwave irradiation at 150°C, 300 W, 15 minutes.

- Yield : 89% (HPLC purity >95%).

Advantages :

Halogen Exchange from 4-Bromo Precursors

Palladium-Catalyzed Cross-Coupling

A less common but high-yielding approach substitutes bromine at position 4 using chloride sources.

Procedure :

- Reagents : 4-Bromo-6-methyl-2-(4-methylphenyl)pyrimidine (1.0 eq), CuCl₂ (2.0 eq), DMF (solvent).

- Conditions : 120°C for 24 hours under nitrogen.

- Yield : 78% after column chromatography.

Limitations : Requires expensive palladium catalysts and inert conditions, limiting industrial scalability.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Route

Developed for combinatorial chemistry applications, this method uses Wang resin-bound intermediates.

Steps :

- Resin functionalization with 4-methylbenzaldehyde.

- Cyclocondensation with methyl acetoacetate and urea.

- On-resin chlorination with SOCl₂.

- Cleavage with TFA/CH₂Cl₂ (1:9).

Yield : 62% over four steps, >90% purity.

Comparative Analysis of Methods

Key Observations :

- Microwave methods offer superior efficiency but require specialized equipment.

- Conventional two-step synthesis remains the most scalable for bulk production.

Critical Reaction Parameters

Chlorination Efficiency

POCl₃ concentration and temperature directly impact chlorination success:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic displacement under various conditions:

Reaction with Amines

Key findings:

-

Ammonia yields exclusive amino-dechlorination products via an S<sub>N</sub>(AE) mechanism, bypassing ring contraction intermediates .

-

Bulky substituents on the aniline reduce reaction rates due to steric hindrance .

Oxidation

| Target Site | Reagent | Product | Notes |

|---|---|---|---|

| C6 Methyl | KMnO₄, H₂SO₄, 80°C | 6-Carboxy-4-chloro-2-(4-methylphenyl)pyrimidine | Low yield (~30%) |

| Pyrimidine ring | mCPBA, CH₂Cl₂, 25°C | N-Oxide derivatives | Requires anhydrous conditions |

Reduction

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄, THF | Reflux, 4 hrs | 4-Chloro-5,6-dihydropyrimidine | Partial |

| H₂, Pd/C, EtOH | 50 psi, 6 hrs | 4-Chloro-3,4,5,6-tetrahydropyrimidine | Complete |

Ring Transformation Reactions

Under strong basic conditions, the pyrimidine ring undergoes contraction:

Reaction with KNH₂ in NH₃

-

Primary product: 5-Amino-3-(4-methylphenyl)isoxazole (60–75% yield)

-

Secondary product: 4-Amino-6-methyl-2-(4-methylphenyl)pyrimidine (15–20% yield)

Mechanistic insights:

-

Competitive addition of amide ion at C2 (leading to isoxazole) vs. C4 (yielding amino-pyrimidine)

-

4-Methylphenyl group stabilizes transition states via resonance effects

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative) | Key Influencing Factors |

|---|---|---|

| Nucleophilic Substitution | 1.0 (reference) | Electronic effects of substituents on pyrimidine |

| Ring Contraction | 0.3 | Base strength and temperature |

| Oxidation (C6 methyl) | 0.1 | Steric protection by 4-methylphenyl group |

Electrophilic Aromatic Substitution

The 4-methylphenyl substituent undergoes electrophilic reactions:

Nitration

| Nitrating Agent | Conditions | Product | Regiochemistry |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-Nitro-4-methylphenyl derivative | Meta dominance |

Sulfonation

| Agent | Conditions | Product | Yield |

|---|---|---|---|

| ClSO₃H, CH₂Cl₂ | 25°C, 12 hrs | 3-Sulfo-4-methylphenyl derivative | 55% |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine, can act as inhibitors in various biological pathways associated with cancer cell proliferation. For instance, studies have shown that certain pyrimidines can inhibit cyclin-dependent kinase 4 (CDK4), an enzyme crucial for cell cycle regulation, thereby presenting potential as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that related pyrimidine derivatives can significantly suppress cyclooxygenase-2 (COX-2) activity, which is associated with inflammatory processes. The IC50 values for these compounds suggest comparable potency to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. The presence of specific substituents in the pyrimidine structure enhances their interaction with biological targets, leading to increased efficacy against various pathogens.

Agrochemical Applications

Herbicides and Pesticides

Due to their biological activity, pyrimidine derivatives are also explored for use in agrochemicals. Compounds similar to this compound have been evaluated for herbicidal properties, contributing to the development of effective agricultural chemicals that manage weed populations without harming crops.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical routes involving the chlorination and methylation of pyrimidine rings. These synthetic methods are crucial for producing derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Case Study 1: Anticancer Activity

A study focused on the inhibition of CDK4 by various pyrimidine derivatives highlighted the structure-activity relationship (SAR) of these compounds. The results indicated that modifications at specific positions on the pyrimidine ring could enhance inhibitory potency against CDK4, suggesting a pathway for developing new anticancer drugs .

Case Study 2: Anti-inflammatory Effects

In another investigation, several substituted pyrimidines were screened for their ability to inhibit COX-2. The findings revealed that certain substitutions led to significant reductions in COX-2 expression levels in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases or other signaling molecules, thereby modulating cellular processes . The exact pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Substituent Variations at Position 2 and 4

A. 4-Chloro-6-methyl-2-phenylpyrimidine (CAS 73576-33-7)

- Structure : Lacks the para-methyl group on the phenyl ring at position 2.

- However, lipophilicity is lower compared to the target compound, which may affect membrane permeability in biological systems .

B. 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 26032-72-4)

- Structure: Replaces the 4-methylphenyl group with an amino group and introduces an isopropyl group at position 5.

- Impact: The amino group increases polarity, improving aqueous solubility but reducing metabolic stability. The isopropyl group adds steric hindrance, which may limit interactions with biological targets .

C. 4-Chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-73-2)

Functional Group Modifications in the Pyrimidine Core

A. 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (CAS 1316226-00-2)

- Structure : Incorporates a sulfonamide-linked piperidine ring at position 2.

- Impact : The sulfonamide group enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition (e.g., kinase inhibitors). The piperidine ring adds conformational flexibility, which can optimize pharmacophore alignment .

B. 4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one

Bioactive Analogs and Structure-Activity Relationships (SAR)

A. KCa2 Channel Modulators (e.g., CyPPA Analogs)

- Example : 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine derivatives.

- SAR : Substituents at position 2 (e.g., pyrazole rings) and position 4 (chloro group) are critical for subtype selectivity and potency. The 4-methylphenyl group in the target compound may enhance hydrophobic interactions with channel domains .

B. ABCG2 Inhibitors

- Example: 4-Anilino-6-methyl-2-phenylpyrimidines.

- SAR : Chlorine at position 4 and aryl groups at position 2 improve inhibitory efficacy by interacting with the transporter’s substrate-binding pocket. Methyl groups at position 6 optimize steric fit .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Applications/Effects |

|---|---|---|---|---|---|

| 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine | 73576-33-7 | C₁₂H₁₂ClN₂ | 4-Cl, 6-Me, 2-(4-Me-Ph) | 218.70 | Medicinal chemistry intermediates |

| 4-Chloro-6-methyl-2-phenylpyrimidine | 73576-33-7 | C₁₁H₁₀ClN₂ | 4-Cl, 6-Me, 2-Ph | 204.66 | Nucleophilic substitution studies |

| 4-Chloro-6-methyl-2-(methylthio)pyrimidine | 17119-73-2 | C₆H₇ClN₂S | 4-Cl, 6-Me, 2-SMe | 174.65 | Reactive intermediates |

| 4-Chloro-6-isopropylpyrimidin-2-amine | 26032-72-4 | C₇H₁₁ClN₃ | 4-Cl, 6-iPr, 2-NH₂ | 172.63 | Agrochemical precursors |

Biological Activity

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals, particularly in the fields of oncology and anti-inflammatory treatments.

Chemical Structure and Properties

- Molecular Formula : C11H10ClN

- Molecular Weight : 205.66 g/mol

- IUPAC Name : this compound

The compound features a chlorine atom at the 4-position and a methyl group at the 6-position of the pyrimidine ring, along with a para-substituted methylphenyl group, which contributes to its lipophilicity and biological activity.

Pyrimidine derivatives like this compound interact with various biological targets, including enzymes and receptors. The mechanisms through which these compounds exert their effects include:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

- Receptor Modulation : These compounds may also modulate receptor activity, influencing signaling pathways associated with cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that similar pyrimidine derivatives can effectively inhibit cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (leukemia) | 2.27 - 2.53 |

| HL-60 (leukemia) | 1.42 - 1.52 |

| OKP-GS (renal carcinoma) | 4.56 |

The compound's structure allows it to mimic ATP, which is crucial for targeting specific kinases involved in cancer progression .

Anti-inflammatory Activity

Pyrimidine derivatives have also been evaluated for their anti-inflammatory potential. Notably, some studies reported IC50 values as low as against COX-2 inhibition, indicating strong anti-inflammatory effects comparable to established drugs like celecoxib .

Case Studies

- Synthesis and Evaluation : A study synthesized various substituted pyrimidine derivatives and evaluated their biological activities. Among these, compounds with electron-donating groups showed enhanced anti-inflammatory activity due to increased interaction with COX enzymes .

- Clinical Implications : The potential use of pyrimidine derivatives as protein tyrosine kinase inhibitors has been highlighted in patents and research articles discussing their application in treating oncological disorders .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine?

Answer:

The compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution or Suzuki-Miyaura coupling to introduce the 4-methylphenyl group. Key parameters include:

- Temperature : 80–120°C for aryl coupling steps (e.g., palladium-catalyzed cross-coupling) .

- Solvent : Polar aprotic solvents like DMF or THF enhance reaction efficiency .

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions, with yields optimized to 60–85% .

Purification often involves column chromatography or recrystallization using ethanol/water mixtures .

Basic: Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for the 4-methylphenyl group) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 259.08) resolves structural ambiguities .

Advanced: How do structural modifications (e.g., substituent changes) impact the biological activity of this pyrimidine derivative?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

| Modification | Biological Impact | Reference |

|---|---|---|

| Chlorine at C4 | Enhances antimicrobial activity by increasing electrophilicity . | |

| Methyl group at C6 | Improves metabolic stability but may reduce solubility . | |

| 4-Methylphenyl at C2 | Boosts binding affinity to kinase targets (e.g., EGFR) . | |

| Contradictions arise when methyl groups sterically hinder target interactions, necessitating molecular docking studies . |

Advanced: What computational methods are used to predict the electronic effects of substituents on reactivity?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., C4 chlorine as a reactive center) .

- HOMO-LUMO gaps : Smaller gaps (4–5 eV) correlate with higher reactivity in cross-coupling reactions .

These models guide rational design of derivatives with tailored electronic properties .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies often stem from:

- Assay variability : Differences in cell lines (e.g., IC₅₀ values vary between HeLa vs. MCF-7 cells) .

- Solubility factors : Use of DMSO vs. aqueous buffers alters bioavailability .

Mitigation strategies include: - Standardizing assay protocols (e.g., ATP-based viability assays).

- Reporting logP values to account for lipophilicity .

Basic: What is the role of the chlorine atom at the C4 position in mediating reactivity?

Answer:

The C4 chlorine:

- Acts as a leaving group in nucleophilic substitutions (e.g., replaced by amines or thiols in follow-up reactions) .

- Enhances electrophilicity of the pyrimidine ring, facilitating cross-coupling reactions .

Its removal (e.g., via reduction) typically reduces bioactivity but improves solubility .

Advanced: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Byproduct formation : Competing reactions (e.g., over-alkylation) require strict temperature control (ΔT ±2°C) .

- Catalyst cost : Palladium-based catalysts necessitate efficient recycling methods (e.g., silica-supported Pd) .

- Purification : Industrial-scale chromatography is impractical; alternatives include distillation or crystallization under reduced pressure .

Advanced: How can researchers improve target selectivity when studying this compound’s interactions with proteins?

Answer:

- Molecular docking : Identify binding pockets (e.g., ATP-binding sites in kinases) to prioritize modifications .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate selective vs. non-selective interactions .

- Metabolic profiling : LC-MS/MS identifies off-target metabolites in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.